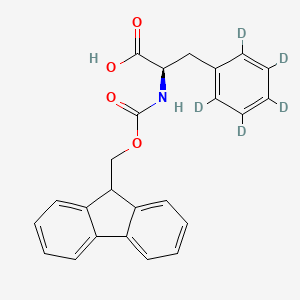
D-Phenyl-D5-alanine-N-FMOC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenyl-D5-alanine-N-FMOC, also known as Fmoc-D-Phenylalanine-[d5], is a labelled derivative of D-Phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group and deuterium-labelled phenylalanine. Phenylalanine is an essential α-amino acid found in the breast milk of mammals and is commonly used as a dietary supplement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amine group of D-Phenylalanine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which is obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of D-Phenyl-D5-alanine-N-FMOC involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance measures to meet the demands of global customers.
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenyl-D5-alanine-N-FMOC undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The FMOC group can be removed by reduction using piperidine.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is commonly used for the removal of the FMOC group.
Substitution: Reagents such as FMOC-Cl and FMOC-OSu are used for introducing the FMOC group.
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Deprotected D-Phenylalanine.
Substitution: Various FMOC-protected derivatives.
Wissenschaftliche Forschungsanwendungen
D-Phenyl-D5-alanine-N-FMOC has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of D-Phenyl-D5-alanine-N-FMOC involves the self-assembly of the FMOC-phenylalanine molecule into hydrogels. The key role of the FMOC group and phenylalanine covalent linkage, flexibility of the phenyl side chain, pH, and buffer ions in self-assembly to gel formation is described . The collective action of different non-covalent interactions plays a role in making FMOC-phenylalanine hydrogel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phe-OH: N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine.
Fmoc-Phe-OH-(phenyl-d5)-2,3,3-d3: A deuterium-labelled derivative of FMOC-phenylalanine.
Fmoc-Ala-OH: N-(9-Fluorenylmethoxycarbonyl)-L-alanine.
Uniqueness
D-Phenyl-D5-alanine-N-FMOC is unique due to its deuterium labelling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of the FMOC group also facilitates its use in solid-phase peptide synthesis and other applications requiring temporary protection of the amine group .
Eigenschaften
Molekularformel |
C24H21NO4 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D |
InChI-Schlüssel |
SJVFAHZPLIXNDH-NEQPNFATSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



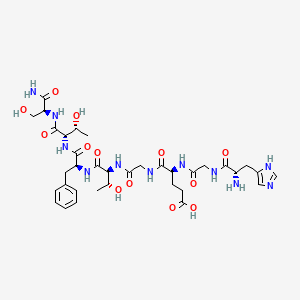

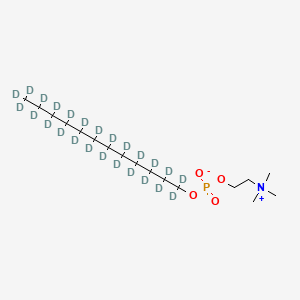
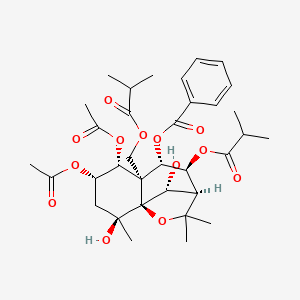

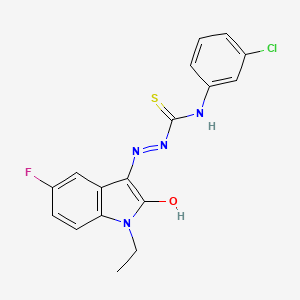

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[His7] Corazonin](/img/structure/B12401621.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
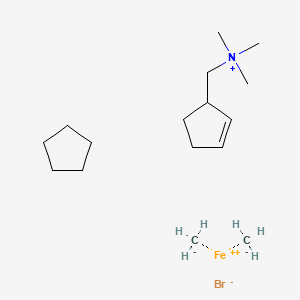
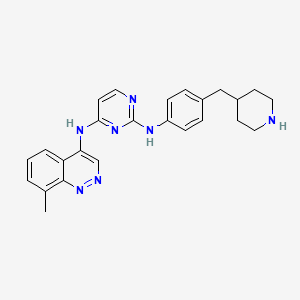
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
